Ethyl 4-methoxybenzoylformate
Overview
Description
Ethyl 4-methoxybenzoylformate is an organic compound with the molecular formula C11H12O4. It is a colorless to yellow liquid or semi-solid, often used in the synthesis of pharmaceutical intermediates. This compound is known for its fruity odor and plays a crucial role in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-methoxybenzoylformate can be synthesized through the esterification of 4-methoxybenzoylformic acid with ethanol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 4-methoxybenzoylformic acid and ethanol are fed into a reactor with a strong acid catalyst. The reaction mixture is then distilled to separate the ester from the unreacted starting materials and by-products .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methoxybenzoylformic acid.
Reduction: 4-methoxybenzyl alcohol.
Substitution: Various substituted benzoylformates depending on the substituent introduced.
Scientific Research Applications
Ethyl 4-methoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 4-methoxybenzoylformate involves its interaction with specific molecular targets and pathways. In enzymatic reactions, it acts as a substrate for various enzymes, leading to the formation of different products. The methoxy group on the benzene ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Ethyl 4-methoxybenzoylformate can be compared with other similar compounds such as:
Ethyl benzoylformate: Similar structure but lacks the methoxy group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
4-methoxybenzoylformic acid: The acid form of the compound, which can be converted to the ester through esterification reactions.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the benzene ring, which can influence its reactivity in substitution reactions. Additionally, the ethyl ester group provides different solubility and volatility characteristics compared to similar compounds .
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFFJEWAYWRLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374533 | |
Record name | Ethyl 4-methoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40140-16-7 | |
Record name | Ethyl 4-methoxybenzoylformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20374533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of ethyl 4-methoxybenzoylformate in the synthesis of 4-methoxyphenylacetic acid?
A1: this compound serves as a crucial intermediate in the synthesis of 4-methoxyphenylacetic acid. [] The research paper describes a novel two-step synthetic route where anisole undergoes a Friedel-Crafts reaction with ethyl oxalyl chloride to produce this compound. This intermediate, without further purification, is then subjected to a Wolff-Kishner-Huang reduction to yield the final product, 4-methoxyphenylacetic acid.
Q2: How is the structure of this compound confirmed in the research?
A2: The research confirms the structure of this compound using a combination of spectroscopic techniques: Infrared spectroscopy (IR), proton nuclear magnetic resonance (1HNMR), and mass spectrometry (MS). [] These techniques provide complementary information about the functional groups, proton environments, and molecular weight of the compound, confirming its identity.
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